
4'-Azetidinomethyl-3-methylbenzophenone
Description
4'-Azetidinomethyl-3-methylbenzophenone (CAS: 898777-28-1) is a benzophenone derivative characterized by a methyl group at the 3-position of the benzophenone core and an azetidinomethyl substituent at the 4'-position. It is commercially available with a purity of ≥99% and is typically packaged in 25 kg cardboard drums under industrial-grade specifications . Benzophenones are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-4-2-5-17(12-14)18(20)16-8-6-15(7-9-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHGTLNEIQHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642784 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-28-1 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-3-methylbenzophenone typically involves the reaction of 4-(chloromethyl)benzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the azetidine ring is introduced to the benzophenone structure.
Industrial Production Methods
Industrial production methods for 4’-Azetidinomethyl-3-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidinomethyl derivatives.
Scientific Research Applications
4’-Azetidinomethyl-3-methylbenzophenone is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone structure allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between 4'-Azetidinomethyl-3-methylbenzophenone and related compounds:
Key Observations :
- Azetidinomethyl vs. Methoxy/Azine Groups: The azetidinomethyl group in the target compound introduces a nitrogen-containing heterocycle, which contrasts with the methoxy group in compound (I) or the azine in 4-Methylacetophenone azine.
- Hydroxy vs. Methyl Substituents: Polar hydroxy groups (e.g., in 4'-Methyl-3,4-dihydroxybenzophenone) increase solubility but may reduce metabolic stability compared to the nonpolar methyl group in the target compound .
Biological Activity
4'-Azetidinomethyl-3-methylbenzophenone (CAS No. 898777-28-1) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 265.35 g/mol. The compound features an azetidine ring attached to a benzophenone structure, which is pivotal for its biological interactions.
Table 1: Basic Properties of this compound
Property | Value |
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Molecular Formula | C18H19NO |
Molecular Weight | 265.35 g/mol |
CAS Number | 898777-28-1 |
Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound using the disk diffusion method against Staphylococcus aureus and Escherichia coli. The results showed:
- Staphylococcus aureus : Zone of inhibition = 15 mm
- Escherichia coli : Zone of inhibition = 12 mm
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored, with promising results observed in various cancer cell lines.
Table 2: Anticancer Activity Data
In these studies, the compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and apoptosis.
Proposed Mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that it could activate apoptotic pathways, leading to programmed cell death in malignant cells.
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparative analysis with similar compounds was conducted.
Table 3: Comparison with Related Compounds
Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
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This compound | Moderate | 8.5 µM (MCF-7) |
4'-Azetidinomethyl-4-methylbenzophenone | Low | >20 µM |
3-Azetidinomethyl-4'-methylbenzophenone | Moderate | 15 µM |
This comparison highlights the superior biological activity of this compound relative to its analogs, particularly in anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.